- Preparation of substituted isoquinolines and isoquinolinones as rho kinase inhibitors for therapy, World Intellectual Property Organization, , ,

Cas no 923022-40-6 (7-Bromo-6-fluoroisoquinoline)

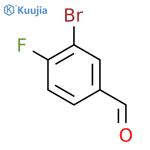

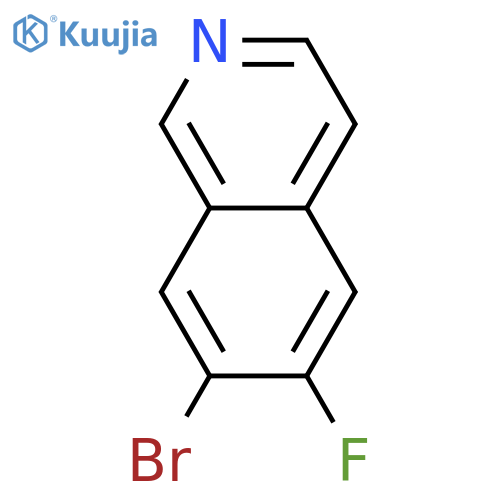

7-Bromo-6-fluoroisoquinoline structure

Productnaam:7-Bromo-6-fluoroisoquinoline

CAS-nummer:923022-40-6

MF:C9H5BrFN

MW:226.04510474205

MDL:MFCD11846300

CID:753628

PubChem ID:53402964

7-Bromo-6-fluoroisoquinoline Chemische en fysische eigenschappen

Naam en identificatie

-

- 7-Bromo-6-fluoroisoquinoline

- 6-Fluoro-7-bromoisoquinoline

- Isoquinoline, 7-bromo-6-fluoro-

- 6-fluoro-7-bromo-isoquinoline

- 7-bromo-6-fluoro-isoquinoline

- Isoquinoline,7-bromo-6-fluoro

- QC-9377

- ABZAYLFRWGIRDU-UHFFFAOYSA-N

- 6478AJ

- FCH1406257

- SY023347

- AX8240749

- AB0076400

- 7-Bromo-6-fluoroisoquinoline (ACI)

- MFCD11846300

- AKOS016014064

- DA-35758

- CS-0171524

- EN300-383975

- Z1269149653

- 923022-40-6

- SCHEMBL1571950

- AS-37806

- DTXSID10695087

-

- MDL: MFCD11846300

- Inchi: 1S/C9H5BrFN/c10-8-3-7-5-12-2-1-6(7)4-9(8)11/h1-5H

- InChI-sleutel: ABZAYLFRWGIRDU-UHFFFAOYSA-N

- LACHT: FC1C(Br)=CC2C(=CC=NC=2)C=1

Berekende eigenschappen

- Exacte massa: 224.95900

- Monoisotopische massa: 224.95894g/mol

- Aantal isotopen atomen: 0

- Aantal waterstofbonddonors: 0

- Aantal waterstofbondacceptatoren: 2

- Zware atoomtelling: 12

- Aantal draaibare bindingen: 0

- Complexiteit: 165

- Aantal covalent gebonden eenheden: 1

- Gedefinieerd atoomstereocentrumaantal: 0

- Ongedefinieerd atoomstereocentrumaantal: 0

- Gedefinieerd stereocenter aantal obligaties: 0

- Ongedefinieerd stereocenter aantal bindingen: 0

- Topologisch pooloppervlak: 12.9

- XLogP3: 2.9

Experimentele eigenschappen

- Kleur/vorm: Pale-yellow to Yellow-brown Solid

- Kookpunt: 311.8±22.0℃ at 760 mmHg

- PSA: 12.89000

- LogboekP: 3.13640

7-Bromo-6-fluoroisoquinoline Beveiligingsinformatie

- Signaalwoord:Warning

- Gevaarverklaring: H302;H315;H320;H335

- Waarschuwingsverklaring: P261;P280;P301+P312;P302+P352;P305+P351+P338

- Opslagvoorwaarde:Room temperature

7-Bromo-6-fluoroisoquinoline Prijsmeer >>

| Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM144074-1g |

7-Bromo-6-fluoroisoquinoline |

923022-40-6 | 97% | 1g |

$*** | 2023-05-29 | |

| Chemenu | CM144074-5g |

7-Bromo-6-fluoroisoquinoline |

923022-40-6 | 97% | 5g |

$*** | 2023-05-29 | |

| AstaTech | 61661-1/G |

6-FLUORO-7-BROMOISOQUINOLINE |

923022-40-6 | 95% | 1g |

$330 | 2023-09-16 | |

| Alichem | A189006053-1g |

7-Bromo-6-fluoroisoquinoline |

923022-40-6 | 97% | 1g |

$490.60 | 2023-08-31 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D852295-250mg |

7-Bromo-6-fluoroisoquinoline |

923022-40-6 | 95% | 250mg |

1,124.10 | 2021-05-17 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGJ1011-100MG |

7-bromo-6-fluoroisoquinoline |

923022-40-6 | 95% | 100MG |

¥ 310.00 | 2023-04-12 | |

| Chemenu | CM144074-1g |

7-Bromo-6-fluoroisoquinoline |

923022-40-6 | 97% | 1g |

$396 | 2021-08-05 | |

| Enamine | EN300-383975-0.1g |

7-bromo-6-fluoroisoquinoline |

923022-40-6 | 95.0% | 0.1g |

$81.0 | 2025-02-20 | |

| Enamine | EN300-383975-5.0g |

7-bromo-6-fluoroisoquinoline |

923022-40-6 | 95.0% | 5.0g |

$822.0 | 2025-02-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGJ1011-1G |

7-bromo-6-fluoroisoquinoline |

923022-40-6 | 95% | 1g |

¥ 1,287.00 | 2023-04-12 |

7-Bromo-6-fluoroisoquinoline Productiemethode

Productiemethode 1

Reactievoorwaarden

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ; 2 h, rt

1.2 Reagents: Sodium borohydride Solvents: Ethanol ; rt; overnight, rt

1.3 Reagents: Tosyl chloride , Pyridine Solvents: Dichloromethane ; 0 °C; 0 °C → rt

1.4 Reagents: Aluminum chloride Solvents: Dichloromethane ; 0 °C; 2 h, 50 °C; 50 °C → 0 °C

1.5 Reagents: Water ; cooled

1.2 Reagents: Sodium borohydride Solvents: Ethanol ; rt; overnight, rt

1.3 Reagents: Tosyl chloride , Pyridine Solvents: Dichloromethane ; 0 °C; 0 °C → rt

1.4 Reagents: Aluminum chloride Solvents: Dichloromethane ; 0 °C; 2 h, 50 °C; 50 °C → 0 °C

1.5 Reagents: Water ; cooled

Referentie

Productiemethode 2

Reactievoorwaarden

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ; 2 h; rt

1.2 Reagents: Sodium borohydride Solvents: Ethanol ; rt; overnight, rt

1.3 Reagents: Acetic acid ; rt

1.4 Reagents: Tosyl chloride , Pyridine Solvents: Dichloromethane ; 0 °C; 0 °C → rt; rt

1.5 Catalysts: Aluminum chloride Solvents: Dichloromethane ; overnight, rt

1.2 Reagents: Sodium borohydride Solvents: Ethanol ; rt; overnight, rt

1.3 Reagents: Acetic acid ; rt

1.4 Reagents: Tosyl chloride , Pyridine Solvents: Dichloromethane ; 0 °C; 0 °C → rt; rt

1.5 Catalysts: Aluminum chloride Solvents: Dichloromethane ; overnight, rt

Referentie

- Cycloalkylamine substituted isoquinoline and isoquinolinone derivatives as Rho-kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,

Productiemethode 3

Reactievoorwaarden

1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ; 2 d, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; cooled

1.2 Reagents: Sodium hydroxide Solvents: Water ; cooled

Referentie

- Preparation of pyrazole-4-carboxamides and imidazole-4-carboxamides as selective plasma kallikrein inhibitors, World Intellectual Property Organization, , ,

Productiemethode 4

Reactievoorwaarden

1.1 Solvents: Toluene ; overnight, rt

1.2 Reagents: Phosphorus pentoxide , Sulfuric acid Solvents: Water ; 1 h, 160 °C; 160 °C → rt

1.3 Reagents: Water ; cooled

1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 8, cooled

1.2 Reagents: Phosphorus pentoxide , Sulfuric acid Solvents: Water ; 1 h, 160 °C; 160 °C → rt

1.3 Reagents: Water ; cooled

1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 8, cooled

Referentie

- Preparation of substituted pyrimidine derivatives as antagonists of the histamine H4 receptor, World Intellectual Property Organization, , ,

Productiemethode 5

Reactievoorwaarden

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ; 2 h, rt

1.2 Reagents: Sodium borohydride Solvents: Ethanol ; rt; overnight, rt

1.3 Reagents: Acetic acid

1.4 Reagents: Pyridine Solvents: Dichloromethane

1.5 Reagents: Tosyl chloride Solvents: Dichloromethane ; 0 °C; 0 °C → rt; rt

1.6 Reagents: Aluminum chloride Solvents: Dichloromethane ; 0 °C; 2 h, 50 °C; 50 °C → 0 °C

1.7 Reagents: Water ; cooled

1.2 Reagents: Sodium borohydride Solvents: Ethanol ; rt; overnight, rt

1.3 Reagents: Acetic acid

1.4 Reagents: Pyridine Solvents: Dichloromethane

1.5 Reagents: Tosyl chloride Solvents: Dichloromethane ; 0 °C; 0 °C → rt; rt

1.6 Reagents: Aluminum chloride Solvents: Dichloromethane ; 0 °C; 2 h, 50 °C; 50 °C → 0 °C

1.7 Reagents: Water ; cooled

Referentie

- 6-Substituted isoquinolines and isoquinolinones as Rho, PKA and PKG kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,

Productiemethode 6

Reactievoorwaarden

1.1 Solvents: Toluene ; overnight, rt

1.2 Reagents: Phosphorus pentoxide , Sulfuric acid Solvents: Water ; 1 h, 160 °C; cooled

1.3 Reagents: Water ; cooled

1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 8, cooled

1.2 Reagents: Phosphorus pentoxide , Sulfuric acid Solvents: Water ; 1 h, 160 °C; cooled

1.3 Reagents: Water ; cooled

1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 8, cooled

Referentie

- Preparation of 4,6-disubstituted 2-amino-pyrimidines as histamine H4 receptor modulators, World Intellectual Property Organization, , ,

Productiemethode 7

Reactievoorwaarden

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ; 2 h, rt; cooled

1.2 Reagents: Sodium borohydride Solvents: Ethanol ; rt; overnight, rt

1.3 Reagents: p-Toluenesulfonic acid , Pyridine Solvents: Dichloromethane ; 0 °C; 0 °C → rt; rt

1.4 Reagents: Aluminum chloride Solvents: Dichloromethane ; overnight, rt

1.5 Reagents: Water ; cooled

1.2 Reagents: Sodium borohydride Solvents: Ethanol ; rt; overnight, rt

1.3 Reagents: p-Toluenesulfonic acid , Pyridine Solvents: Dichloromethane ; 0 °C; 0 °C → rt; rt

1.4 Reagents: Aluminum chloride Solvents: Dichloromethane ; overnight, rt

1.5 Reagents: Water ; cooled

Referentie

- Preparation of piperidinyl isoquinolone derivatives as Rho-kinase inhibitors, World Intellectual Property Organization, , ,

Productiemethode 8

Reactievoorwaarden

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ; 2 h

1.2 Reagents: Sodium borohydride Solvents: Ethanol ; rt; overnight, rt

1.3 Reagents: Acetic acid

1.4 Reagents: Pyridine Solvents: Dichloromethane ; 0 °C

1.5 Reagents: Tosyl chloride Solvents: Dichloromethane ; 0 °C; 0 °C → rt; rt

1.6 Reagents: Aluminum chloride Solvents: Dichloromethane ; overnight, rt

1.7 Reagents: Water ; cooled

1.2 Reagents: Sodium borohydride Solvents: Ethanol ; rt; overnight, rt

1.3 Reagents: Acetic acid

1.4 Reagents: Pyridine Solvents: Dichloromethane ; 0 °C

1.5 Reagents: Tosyl chloride Solvents: Dichloromethane ; 0 °C; 0 °C → rt; rt

1.6 Reagents: Aluminum chloride Solvents: Dichloromethane ; overnight, rt

1.7 Reagents: Water ; cooled

Referentie

- Preparation of cyclohexylamine substituted isoquinolones as Rho-kinase inhibitors, World Intellectual Property Organization, , ,

Productiemethode 9

Reactievoorwaarden

1.1 Catalysts: Aluminum chloride Solvents: Dichloromethane ; 4 h, rt; overnight, rt

Referentie

- Cycloalkylamine substituted isoquinolone and isoquinolinone derivatives as Rho kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,

Productiemethode 10

Reactievoorwaarden

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ; 4 h, reflux; reflux → rt

1.2 Reagents: Sodium borohydride Solvents: Ethanol ; 2 h, rt; overnight, rt

1.3 Reagents: Acetic acid

1.4 Reagents: Tosyl chloride Solvents: Dichloromethane , Pyridine ; 3 h, rt

1.5 Reagents: Aluminum chloride Solvents: Dichloromethane ; 4 h, rt; overnight, rt

1.6 Reagents: Water ; cooled

1.2 Reagents: Sodium borohydride Solvents: Ethanol ; 2 h, rt; overnight, rt

1.3 Reagents: Acetic acid

1.4 Reagents: Tosyl chloride Solvents: Dichloromethane , Pyridine ; 3 h, rt

1.5 Reagents: Aluminum chloride Solvents: Dichloromethane ; 4 h, rt; overnight, rt

1.6 Reagents: Water ; cooled

Referentie

- Substituted isoquinoline and isoquinolinone derivatives and their preparation and use in the treatment of Rho-kinase associated diseases, World Intellectual Property Organization, , ,

7-Bromo-6-fluoroisoquinoline Raw materials

- 2,2-dimethoxyethan-1-amine

- 3-Bromo-4-fluorobenzaldehyde

- Benzenesulfonamide, N-[(3-bromo-4-fluorophenyl)methyl]-N-(2,2-dimethoxyethyl)-4-methyl-

7-Bromo-6-fluoroisoquinoline Preparation Products

7-Bromo-6-fluoroisoquinoline Gerelateerde literatuur

-

Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901

-

Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074

-

Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258

923022-40-6 (7-Bromo-6-fluoroisoquinoline) Gerelateerde producten

- 1806369-36-7(3-Amino-4-(2-cyanoethyl)mandelic acid)

- 1803986-70-0(2-(Aminomethyl)-4-nitro-3-(trifluoromethoxy)pyridine)

- 1368837-90-4(2-(2-bromophenyl)-2H-1,2,3,4-tetrazole-5-carboxylic acid)

- 1806741-62-7(5-Iodo-2-methyl-3-(trifluoromethoxy)pyridine-6-acetonitrile)

- 57332-71-5(methyl 3-hydroxy-2H,3H-imidazo2,1-b1,3thiazole-6-carboxylate)

- 89448-83-9(1-Propanol, 3-[(triphenylmethyl)amino]-)

- 1804812-29-0(2-Hydroxy-5-iodo-6-methoxy-3-(trifluoromethoxy)pyridine)

- 956076-67-8((2E)-3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)prop-2-enoic acid)

- 851079-37-3(ethyl 4-(2-{1-(4-nitrophenyl)-1H-imidazol-2-ylsulfanyl}acetamido)benzoate)

- 95695-47-9((2E)-4-(2,4-Dichlorophenyl)amino-4-oxobut-2-enoic Acid)

Aanbevolen leveranciers

Amadis Chemical Company Limited

(CAS:923022-40-6)7-Bromo-6-fluoroisoquinoline

Zuiverheid:99%/99%/99%

Hoeveelheid:1g/5g/25g

Prijs ($):178.0/796.0/2785.0